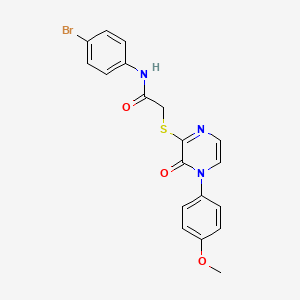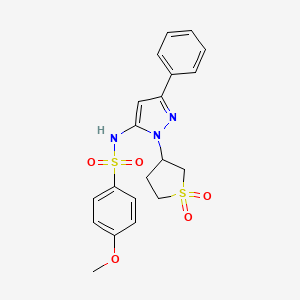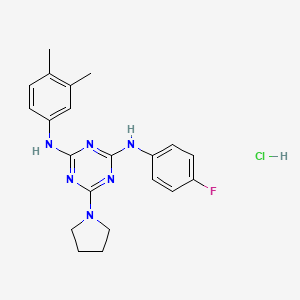![molecular formula C24H24N4O4 B2505618 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097925-39-6](/img/structure/B2505618.png)
2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one" is a complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, compounds with a 2,3-dihydro-1,4-benzodioxine moiety and piperidine substructures have been synthesized and evaluated for cardiovascular activity, as seen in the antihypertensive agents described in Paper 1. Similarly, benzoylpiperidine-based compounds have been identified as potent inhibitors with therapeutic potential, as mentioned in Paper 3.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of Schiff's bases, reactions with carboxylic acids, and N-methylation processes. For example, the synthesis of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s involves the creation of spiro compounds that have shown good antihypertensive activity . The synthesis of benzoylpiperidine-based inhibitors also involves structural optimization to enhance potency and bioavailability .
Molecular Structure Analysis
The molecular structure of related compounds often includes a piperidine ring, which is a common feature in many pharmacologically active molecules. The presence of a benzodioxine ring system, as seen in the compound of interest, is also notable for its potential biological activity. The molecular docking studies mentioned in Paper 2 suggest that the structural features of these compounds are crucial for their interaction with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and include the formation of Schiff's bases, cyclization reactions to form heterocyclic structures, and amide bond formations. These reactions are carefully designed to introduce specific functional groups that are essential for the desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of a benzodioxine ring can affect the compound's solubility and stability. The optimization of benzoylpiperidine-based inhibitors has led to compounds with good oral bioavailability, which is a critical property for potential therapeutic agents . The antioxidant and antimicrobial activities of the compounds in Paper 2 also suggest that their chemical properties are conducive to these types of biological activities .
Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Compound Synthesis
This compound represents a key intermediate in the synthesis of diverse heterocyclic derivatives, which are of significant interest in medicinal chemistry. For instance, the synthesis of pyridine and fused pyridine derivatives, as well as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been explored. These compounds have demonstrated potential in molecular docking screenings, exhibiting moderate to good binding energies on target proteins, indicating their potential as therapeutic agents or as scaffolds for further drug development (Flefel et al., 2018).
Biological Activity Exploration
Several studies focus on the biological activities of synthesized compounds involving the structural framework of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one. These activities include antimicrobial, antioxidant, analgesic, anti-inflammatory, and antitumor activities. Such investigations are crucial for the discovery of new therapeutic agents and the understanding of their mechanisms of action. Notably, benzopyranylamine compounds containing similar structural motifs have shown activity against human breast, CNS, and colon cancer cell lines (Jurd, 1996).
Material Science and Molecular Interactions
The structural characteristics of this compound and its derivatives also make them subjects of interest in material science and studies of molecular interactions. For example, the crystallographic analysis of related compounds can provide insights into molecular conformations, self-assembly, and hydrogen bonding, which are valuable for designing new materials with specific properties (Karthikeyan et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-22-5-4-20(18-6-10-25-11-7-18)26-28(22)16-17-8-12-27(13-9-17)24(30)19-2-1-3-21-23(19)32-15-14-31-21/h1-7,10-11,17H,8-9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIJWCQCSDEEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)

![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)
![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)





![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid](/img/structure/B2505556.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2505558.png)